molecular formula C20H14N2O6 B11506221 1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B11506221
M. Wt: 378.3 g/mol
InChI Key: WKTONCUESLKLBS-UHFFFAOYSA-N
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Description

1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the base-promoted synthesis of dibenzo[b,f][1,4]oxazepin-11-amines, which are then further functionalized . The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and solvents like ethanol or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH₄) and oxidizing agents like potassium permanganate (KMnO₄). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and the arrangement of atoms within its structure.

Properties

Molecular Formula

C20H14N2O6

Molecular Weight

378.3 g/mol

IUPAC Name

7-(2-methoxyphenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C20H14N2O6/c1-26-15-8-4-5-9-16(15)28-18-11-12(22(24)25)10-17-19(18)20(23)21-13-6-2-3-7-14(13)27-17/h2-11H,1H3,(H,21,23)

InChI Key

WKTONCUESLKLBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC3=C2C(=O)NC4=CC=CC=C4O3)[N+](=O)[O-]

Origin of Product

United States

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